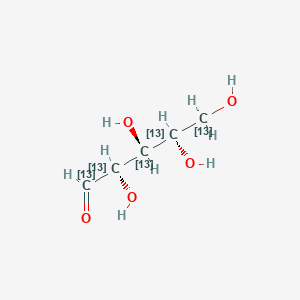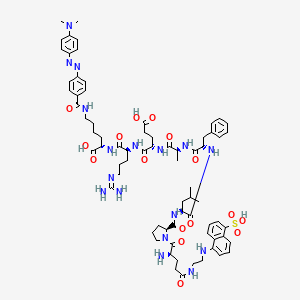
D-Ribose(mixture of isomers)-13c5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose (mixture of isomers)-13c5 is a labeled form of D-Ribose, a naturally occurring sugar that plays a crucial role in the energy production within cells. This compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose (mixture of isomers)-13c5 typically involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through the fermentation of glucose in the presence of carbon-13 labeled substrates. The process involves multiple steps, including isomerization and purification to ensure the correct incorporation of the isotope .
Industrial Production Methods: Industrial production of D-Ribose (mixture of isomers)-13c5 involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that can efficiently incorporate carbon-13 into the ribose structure. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Ribose (mixture of isomers)-13c5 undergoes several types of chemical reactions, including:
Oxidation: D-Ribose can be oxidized to form ribonic acid.
Reduction: Reduction of D-Ribose leads to the formation of ribitol.
Substitution: D-Ribose can participate in substitution reactions, particularly in the formation of glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acid catalysts such as hydrochloric acid are used in glycoside formation.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various glycosides.
Wissenschaftliche Forschungsanwendungen
D-Ribose (mixture of isomers)-13c5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding cellular energy production.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing cellular energy levels
Industry: Utilized in the production of various biochemicals and pharmaceuticals.
Wirkmechanismus
D-Ribose (mixture of isomers)-13c5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP), the energy currency of the cell. It participates in the pentose phosphate pathway, leading to the production of ribose-5-phosphate, a precursor for nucleotide synthesis. This enhances the overall energy production in cells, particularly in tissues with high energy demands such as the heart and muscles .
Vergleich Mit ähnlichen Verbindungen
D-Glucose: Another important sugar involved in energy metabolism.
D-Mannose: Similar in structure but differs in its metabolic pathways.
D-Xylose: A five-carbon sugar like D-Ribose but with different applications.
Uniqueness: D-Ribose (mixture of isomers)-13c5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its role in ATP synthesis and energy production also sets it apart from other sugars, making it particularly valuable in medical and biochemical research .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
155.09 g/mol |
IUPAC-Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-HWVHBAICSA-N |
Isomerische SMILES |
[13CH2]([13C@H]([13C@H]([13C@H]([13CH]=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)


